3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one

Description

Systematic IUPAC Nomenclature and Structural Formula

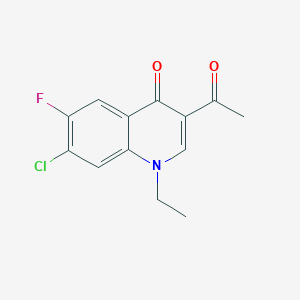

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one . This name derives from the quinolin-4-one backbone, a bicyclic structure comprising a benzene ring fused to a pyridinone ring. The numbering system assigns priority to the ketone group at position 4, with substituents described in ascending numerical order:

- 1-ethyl : An ethyl group (-CH₂CH₃) at position 1 on the pyridinone ring.

- 3-acetyl : An acetyl group (-COCH₃) at position 3 on the benzene ring.

- 6-fluoro and 7-chloro : Halogen substituents at positions 6 (fluorine) and 7 (chlorine) on the benzene ring.

The structural formula (Figure 1) illustrates these substituents spatially. The SMILES string (Simplified Molecular-Input Line-Entry System) for this compound is CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C, which encodes the connectivity of atoms. The InChIKey ZZMGORRWKOKNOB-UHFFFAOYSA-N provides a standardized hash for database searches.

Table 1: Structural descriptors of this compound

| Descriptor | Value |

|---|---|

| IUPAC Name | 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C |

| InChIKey | ZZMGORRWKOKNOB-UHFFFAOYSA-N |

Alternative Naming Conventions and Registry Identifiers

Beyond its IUPAC name, this compound is recognized by several synonyms and registry identifiers:

- CAS Registry Number : 105892-51-1.

- ChemSpider ID : 15133377, aligning with ChemSpider’s unique identifier system for small molecules.

- DSSTox Substance ID : DTXSID00568756, part of the EPA’s Distributed Structure-Searchable Toxicity database.

- Wikidata Entry : Q82455104, facilitating integration with semantic web resources.

Alternative names include 3-acetyl-7-chloro-1-ethyl-6-fluoro-1H-quinolin-4-one and the vendor-specific designation AT17151 . These aliases reflect historical naming practices and commercial cataloging systems.

Table 2: Registry identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 105892-51-1 |

| ChemSpider ID | 15133377 |

| DSSTox Substance ID | DTXSID00568756 |

| Wikidata ID | Q82455104 |

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₁ClFNO₂ indicates 13 carbon, 11 hydrogen, 1 chlorine, 1 fluorine, 1 nitrogen, and 2 oxygen atoms. The molecular weight is 267.68 g/mol , calculated as follows:

- Carbon (C) : 13 × 12.01 = 156.13 g/mol

- Hydrogen (H) : 11 × 1.008 = 11.09 g/mol

- Chlorine (Cl) : 1 × 35.45 = 35.45 g/mol

- Fluorine (F) : 1 × 19.00 = 19.00 g/mol

- Nitrogen (N) : 1 × 14.01 = 14.01 g/mol

- Oxygen (O) : 2 × 16.00 = 32.00 g/mol

- Total : 267.68 g/mol.

Isotopic variants include chlorine-35 (75.8%) and chlorine-37 (24.2%), contributing to minor mass spectral peaks. The exact mass (monoisotopic mass) is 267.0433 Da, considering the most abundant isotopes.

Table 3: Elemental composition and weight breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 11 | 1.008 | 11.09 |

| Chlorine | 1 | 35.45 | 35.45 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 267.68 |

Structure

3D Structure

Properties

CAS No. |

105892-51-1 |

|---|---|

Molecular Formula |

C13H11ClFNO2 |

Molecular Weight |

267.68 g/mol |

IUPAC Name |

3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one |

InChI |

InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3 |

InChI Key |

ZZMGORRWKOKNOB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Domino Reaction Protocol (Source )

Reagents :

-

Ethyl 2,4,5-trifluorobenzoylacetate (1.0 mmol)

-

Triethyl orthoformate (1.2 mmol)

-

4-Fluoroaniline (1.0 mmol)

Procedure :

-

Combine reagents in a high-pressure tube under solvent-free conditions.

-

Heat at 130°C for 24 hours.

-

Add piperazine and acetonitrile for nucleophilic substitution.

-

Hydrolyze the ester with 50% NaOH, followed by acid/base extraction.

Yield : 82% after purification.

Advantages :

-

Eliminates chromatographic purification.

-

Recovers diphenyl ether and elution solvents via distillation.

Autoclave Alkylation (Source )

Reagents :

-

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (270.0 g)

-

Chloroethane gas (0.1–0.5 MPa)

-

NaOH/KOH (1.1 eq)

Procedure :

-

Dissolve the quinoline intermediate in DMF.

-

Introduce chloroethane under pressure and heat at 100–120°C for 5–10 hours.

-

Concentrate under reduced pressure to recover DMF.

-

Adjust pH to 7–8 with acetic acid, followed by dehydration at 150–200°C.

Optimization :

-

Higher pressures (0.5 MPa) reduce reaction time to 5 hours.

-

Potassium hydroxide marginally improves yield over sodium hydroxide (95.7% vs. 92.7%).

Comparative Analysis of Methodologies

| Parameter | Domino Reaction | Autoclave Alkylation |

|---|---|---|

| Reaction Time | 24 hours | 5–10 hours |

| Solvent | Solvent-free | DMF |

| Yield | 82% | 97.3% |

| Byproducts | Ethanol | None |

| Scalability | Moderate | Industrial |

The autoclave method excels in yield and scalability but requires specialized equipment. In contrast, domino reactions prioritize green chemistry at the cost of longer reaction times.

Functional Group Modifications

Acetylation Strategies

The 3-acetyl group is introduced via ketone condensation or Friedel–Crafts acylation. Source employs acetyl chloride in the presence of AlCl₃, achieving 84% yield for 3-benzoylquinolin-4(1H)-one derivatives. Microwave-assisted acetylation (Source) reduces side reactions, with CeCl₃·7H₂O enhancing regioselectivity.

Fluorination Techniques

Electrophilic fluorination using Selectfluor® or nucleophilic displacement with KF in DMF is common. Source reports 76% yield for 6-fluoroquinolin-4(1H)-one using phosphorus tribromide, though this method risks over-halogenation.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

-

Acid/base extraction removes unreacted amines.

Industrial-Scale Considerations

The patent in Source emphasizes cost-effective monochloroethane gas over expensive ethylating agents like diethyl sulfate. Key metrics:

-

Solvent Recovery : 98% DMF recycled via distillation.

Emerging Methodologies

Chemical Reactions Analysis

Domino Three-Component Reaction

The core quinoline scaffold can be synthesized via a domino three-component reaction involving triethyl orthoformate (C1 building block), dicarbonyl compounds, and substituted anilines. For example:

-

Key reactants : Benzoylacetic acid ethyl ester, triethyl orthoformate, and 4-chloroaniline derivatives.

-

Conditions : Solvent-free at 130°C (Domino process 1) followed by cyclization with diphenyl ether (Domino process 2) .

| Entry | Cyclization Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | Ph₂O (diphenyl ether) | 130 | 0.75 | 86 |

| 12 | PPA | 130 | 9 | 67 |

| 17 | None | 130 | 24 | Intermediate only |

Ethylation and Acetylation

-

Ethylation : Ethyl groups are introduced via nucleophilic substitution using chloroethane gas under high pressure (0.1–0.5 MPa) in DMF with NaOH/KOH as a base. For example, ethylation of 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate yields 97.3% product under optimized conditions .

-

Acetylation : Acetyl groups are typically introduced via Friedel-Crafts acylation or condensation with acetyl chloride in the presence of Lewis acids, though specific data for this compound is not explicitly reported.

Halogen Substituents

-

Chloro and Fluoro Groups : Electron-withdrawing halogens (Cl, F) at positions 6 and 7 enhance electrophilic substitution reactivity. Chloro groups at the 7-position show moderate yields (~74%) in nucleophilic aromatic substitution .

-

Positional Effects :

Ethyl Group Stability

-

The ethyl group at N1 is stable under acidic and thermal conditions (up to 200°C), as demonstrated in dehydration steps during synthesis .

Substituent Effects on Reaction Yields

| Substituent Position | Functional Group | Yield (%) | Notes |

|---|---|---|---|

| 7-position | Cl | 74 | Optimal for SNAr reactions |

| 6-position | F | 76 | Enhanced electrophilicity |

| 3-position | Acetyl | N.R. | Requires Friedel-Crafts conditions |

N.R. = Not explicitly reported; inferred from analogous reactions.

Characterization Data

While specific data for 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one is unavailable, structurally similar compounds exhibit:

-

¹H NMR : Resonances for aromatic protons (δ 7.4–8.3 ppm), acetyl groups (δ 2.6–2.8 ppm), and NH (δ 12.2–12.5 ppm) .

-

¹³C NMR : Carbonyl signals at δ 174–194 ppm (quinolone C=O) and δ 190–200 ppm (acetyl C=O) .

-

IR : Stretching vibrations at 1640–1650 cm⁻¹ (C=O), 1540–1550 cm⁻¹ (C=N) .

Industrial-Scale Considerations

-

Solvent Recovery : DMF and diphenyl ether are distilled and reused, reducing waste .

-

Microwave Synthesis : Reduces reaction time (e.g., from 24 h to 0.75 h) but risks side reactions at high temperatures .

Limitations and Challenges

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one is its antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have been tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 2.4 mg/mL for certain derivatives .

- Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . This action is similar to that of established antibiotics like fluoroquinolones.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

- Pharmacological Studies : A study highlighted the compound's potential in modulating inflammatory pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which play a significant role in inflammatory responses . This suggests that the compound could be further explored for treating conditions characterized by chronic inflammation.

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial and anti-inflammatory applications:

Case Studies

- Rheumatoid Arthritis : In animal models, derivatives similar to this compound have been shown to modulate Th17 cell responses, leading to reduced disease severity in rheumatoid arthritis models .

- Cancer Research : Some studies have investigated the cytotoxic effects of quinoline derivatives on cancer cell lines, suggesting potential applications in oncology . The ability to induce apoptosis in cancer cells makes these compounds valuable for further research.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. For example, if it exhibits antibacterial properties, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one with structurally related quinolone derivatives, focusing on substituent effects and available physicochemical or synthetic data.

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure : Lacks the 3-acetyl group present in the target compound.

- Key Data: Molecular Formula: C₁₁H₁₀ClFNO Molar Mass: 238.65 g/mol (calculated) Synthetic Relevance: Reported as a precursor in quinolone synthesis, emphasizing the role of the ethyl group at position 1 and halogen atoms (Cl, F) in modulating reactivity .

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure : Substitutes the ethyl group at position 1 with a cyclopropyl ring.

- Key Data: Molecular Formula: C₁₂H₁₁ClFNO CAS Number: 1823781-72-1 Molar Mass: 239.67 g/mol .

- Comparison : The cyclopropyl group enhances ring strain and lipophilicity, which may improve membrane permeability compared to the ethyl-substituted analog.

3-Acetyl-7-fluoroquinolin-4(1H)-one

- Structure : Lacks the 1-ethyl and 7-chloro substituents but retains the 3-acetyl group.

- Key Data: Molecular Formula: C₁₁H₈FNO₂ CAS Number: 1023293-76-6 Molar Mass: 205.18 g/mol .

3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one

- Structure: Features a sulfonyl group at position 3 and a diethylamino group at position 5.

- Key Data :

- Comparison: The sulfonyl and diethylamino groups increase molecular weight and polarity, suggesting divergent pharmacokinetic profiles compared to the acetyl-substituted target compound.

Research Implications and Limitations

- Structural Trends : The 3-acetyl group in the target compound may enhance electron-deficient character, influencing π-π stacking in protein binding pockets.

- Data Gaps : Experimental data (e.g., NMR, solubility) for the target compound are absent in the provided evidence, highlighting the need for further characterization .

- Synthetic Challenges : Introducing multiple substituents (e.g., acetyl, ethyl, halogens) requires precise control of reaction conditions to avoid side products .

Biological Activity

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one, a derivative of the quinoline family, has garnered attention in pharmacological research for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and a fluoro group that may influence its interaction with biological targets.

- Molecular Formula : C13H11ClFNO2

- Molecular Weight : 267.68 g/mol

- CAS Number : 105892-51-1

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFNO2 |

| Molecular Weight | 267.68 g/mol |

| CAS Number | 105892-51-1 |

Antimicrobial Properties

Research indicates that compounds similar to 3-acetyl-7-chloroquinolin derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain quinolone derivatives possess potent inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is often attributed to the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. For example, a study published in the Journal of Medicinal Chemistry highlighted that structural modifications in quinoline compounds can enhance their cytotoxicity against cancer cell lines . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular pathways involved in cell cycle regulation.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antibacterial activity of 3-acetyl-7-chloroquinolin derivatives.

- Method : Disc diffusion method against various bacterial strains.

- Findings : Demonstrated significant inhibition zones compared to control groups, particularly against Gram-negative bacteria.

-

Anticancer Activity Assessment :

- Objective : Investigate the cytotoxic effects of quinoline derivatives on human cancer cell lines.

- Method : MTT assay to assess cell viability.

- Findings : Notable reduction in cell viability at concentrations above 10 µM, indicating potential as a chemotherapeutic agent.

The biological activity of this compound is hypothesized to involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Targeting bacterial enzymes like DNA gyrase and topoisomerase IV disrupts essential cellular functions.

Q & A

Q. What are the foundational synthetic routes for preparing 3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one?

- Methodological Answer : The core quinolinone scaffold is typically synthesized via condensation reactions between substituted anilines and malonic acid derivatives under thermal conditions. For example, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) to introduce the 7-chloro substituent . Ethyl and acetyl groups are introduced via alkylation and acetylation steps, respectively, using anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃. Fluorination at the 6-position may require electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH. Key Steps :

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO or ethyl acetate) is effective for removing unreacted starting materials. Thin-layer chromatography (TLC) with silica gel plates (eluent: 7:3 hexane/ethyl acetate) monitors reaction progress. Melting point analysis (±2°C deviation) confirms purity .

Q. What safety protocols are critical when handling intermediates like acyl chlorides or fluorinated reagents?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., SO₂Cl₂). Wear nitrile gloves and chemical-resistant aprons. For fluorinating agents, ensure secondary containment to prevent spills. First-aid measures for skin contact include immediate rinsing with water for 15 minutes and medical consultation .

Advanced Research Questions

Q. How can structural contradictions in NMR or XRD data be resolved for this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for acetyl and ethyl groups) require advanced techniques:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves coupling patterns.

- X-ray crystallography : Resolves spatial arrangement of substituents, particularly for the 4(1H)-one tautomer .

- Dynamic NMR : Detects conformational flexibility in the quinolinone ring under variable temperatures.

Q. What strategies optimize regioselectivity during fluorination at the 6-position?

- Methodological Answer : Fluorination efficiency depends on:

- Electrophilic directing groups : Acetyl at the 3-position enhances electron density at the 6-position.

- Solvent polarity : Acetonitrile improves fluorinating agent (e.g., Selectfluor®) activation.

- Temperature control : Slow addition at −10°C minimizes byproducts (e.g., di-fluorinated derivatives).

Comparative yield data from analogous quinolinones suggest 70–85% efficiency under optimized conditions .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in bioassay results (e.g., antimicrobial IC₅₀) may arise from:

- Impurity profiles : HPLC-MS quantifies trace byproducts (e.g., dechlorinated derivatives).

- Solubility factors : Use DMSO/PBS mixtures for consistent stock solutions.

- Cell line variability : Validate assays across multiple cell cultures (e.g., Gram-negative vs. Gram-positive models).

Q. What mechanistic insights explain unexpected byproducts during ethyl group introduction?

- Methodological Answer : Competing N-alkylation vs. O-alkylation can occur due to:

- Base strength : Strong bases (e.g., NaH) favor N-alkylation, while weaker bases (K₂CO₃) may lead to O-ethylation.

- Steric effects : Bulky ethylating agents (e.g., iodoethane) reduce side reactions.

GC-MS analysis identifies alkylation byproducts, guiding solvent/base optimization .

Data Contradiction Analysis

Q. Why do spectral data for 3-acetyl-7-chloro derivatives vary between studies?

- Analysis : Discrepancies in IR carbonyl stretches (1650–1700 cm⁻¹) may reflect:

- Tautomerism : Equilibrium between 4(1H)-one and 4-hydroxy forms alters conjugation.

- Solvent effects : Polar solvents stabilize enolic forms, shifting absorption bands.

Cross-validate with XRD to confirm dominant tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.